![molecular formula C19H17BrClN3O3 B2604271 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide CAS No. 892285-37-9](/img/structure/B2604271.png)
4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide is a useful research compound. Its molecular formula is C19H17BrClN3O3 and its molecular weight is 450.72. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Applications
Quinazoline derivatives have been explored for their potential in treating malaria. For example, studies on different 4-aminoquinolines, such as chloroquine, have shown effectiveness against Plasmodium falciparum by inhibiting mycobacterial ATP synthase, a new mechanism of action for antituberculosis drugs (Diacon et al., 2009)[https://consensus.app/papers/diarylquinoline-tmc207-multidrugresistant-diacon/243e16cf1a0f57bab021aefaf1bc49ab/?utm_source=chatgpt]. This highlights the potential for quinazoline derivatives in developing new antimalarial agents.
Anticancer Applications
Quinazoline derivatives have also been investigated for their anticancer properties. For instance, the use of imaging biomarkers like 11C-labeled 4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline for PET imaging in patients with non-small cell lung cancer treated with EGFR tyrosine kinase inhibitor erlotinib suggests a role in evaluating tumor proliferation and treatment efficacy (Meng et al., 2011)[https://consensus.app/papers/imaging-11cpd153035-petct-predicts-survival-non–small-meng/5697ae5faf7e52c1bd6537245f7fb10e/?utm_source=chatgpt]. This indicates the relevance of bromo-quinazoline derivatives in cancer research, especially in diagnostic and therapeutic evaluation.
Diagnostic Imaging Agents
The development of compounds like 18F-ISO-1, a cellular proliferative marker for PET imaging in human tumors, showcases the utility of quinazoline derivatives in diagnostic imaging (Dehdashti et al., 2013)[https://consensus.app/papers/assessment-cellular-proliferation-tumors-using-18fiso1-dehdashti/d91e3effb1fe54fea6c266e22e426a50/?utm_source=chatgpt]. These studies demonstrate the potential for novel quinazoline derivatives to serve as imaging agents in evaluating tumor proliferation, offering a pathway for the scientific research applications of compounds like 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide.
Propiedades
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O3/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRPSLUNHVZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.